An In-depth Technical Guide to ent-Montelukast Sodium Salt: Physicochemical Properties, Analytical Characterization, and Pharmacological Context
An In-depth Technical Guide to ent-Montelukast Sodium Salt: Physicochemical Properties, Analytical Characterization, and Pharmacological Context
Introduction
In the landscape of modern therapeutics, the stereochemical identity of a drug molecule is a cornerstone of its safety and efficacy profile. Montelukast, marketed as Montelukast Sodium (Singulair®), is a potent and selective cysteinyl leukotriene CysLT1 receptor antagonist, widely prescribed for the management of asthma and allergic rhinitis.[1][2] It functions by inhibiting the pro-inflammatory actions of cysteinyl leukotrienes in the airways.[3] The therapeutic activity of Montelukast is exclusively attributed to its (R)-enantiomer.
This guide focuses on the corresponding (S)-enantiomer, ent-Montelukast Sodium Salt (also referred to as Montelukast EP Impurity A).[4][5] As the mirror image of the active pharmaceutical ingredient (API), ent-Montelukast is a critical process-related impurity that must be rigorously monitored and controlled during drug manufacturing.[6][7] Understanding its fundamental properties and the methodologies for its characterization is paramount for researchers, analytical scientists, and drug development professionals to ensure the quality, safety, and therapeutic consistency of Montelukast Sodium. This document provides a detailed examination of the physicochemical properties, analytical protocols for quantification, and the pharmacological context of this specific chiral impurity.
Core Physicochemical Properties
ent-Montelukast Sodium Salt shares the same molecular formula and mass as its therapeutically active (R)-enantiomer but differs in its three-dimensional spatial arrangement. This stereochemical difference, while subtle, is profound in its impact on biological activity. The fundamental properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | sodium 2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate | [8] |
| Synonyms | (S)-Montelukast Sodium Salt, Montelukast S-Enantiomer, L-768,232, Montelukast EP Impurity A | [4][5][9][10] |
| CAS Number | 190078-45-6 | [8][10] |
| Molecular Formula | C₃₅H₃₅ClNNaO₃S | [10][11] |
| Molecular Weight | 608.17 g/mol | [10][11] |
| Appearance | Pale Yellow Solid | [8] |
| Solubility | Freely soluble in ethanol, methanol, and water; practically insoluble in acetonitrile. (Data inferred from Montelukast Sodium) | [1] |
| Storage | Refrigerator, Desiccate | [8] |
Stereochemistry and Pharmacological Significance
The therapeutic efficacy of Montelukast is intrinsically linked to its stereochemistry. The molecule possesses a single chiral center at the carbon atom bearing the thioether linkage.[6] The (R)-configuration of this center is essential for high-affinity binding to the CysLT1 receptor.
As an antagonist, (R)-Montelukast blocks the binding of cysteinyl leukotrienes (LTD₄, LTC₄, LTE₄) to the CysLT1 receptor, thereby preventing the downstream signaling cascade that leads to bronchoconstriction, airway edema, and inflammation.[2][12] In contrast, the (S)-enantiomer, ent-Montelukast, exhibits significantly lower binding affinity for the CysLT1 receptor and is considered pharmacologically inactive.[6] Studies in humans have indicated that there is no apparent bioinversion of the active (R)-enantiomer to the inactive (S)-enantiomer in vivo, a critical factor for ensuring predictable therapeutic outcomes.[4][8]
Cysteinyl Leukotriene Signaling Pathway
The mechanism of action of Montelukast underscores the importance of chiral purity. The drug's therapeutic benefit is derived solely from the specific interaction of the R-enantiomer with the CysLT1 receptor.
Analytical Characterization and Control
Given that ent-Montelukast is an undesired chiral impurity, its detection and quantification in the Montelukast Sodium bulk drug are mandated by regulatory bodies following guidelines such as those from the International Conference on Harmonisation (ICH).[6][7] The primary challenge lies in separating the two enantiomers, which possess identical physical and chemical properties in an achiral environment. Chiral chromatography is the definitive technique for this purpose.
Analytical Workflow
A typical workflow for the enantiomeric purity testing of Montelukast Sodium involves sample preparation, chromatographic separation on a chiral stationary phase, detection, and data analysis to determine the percentage of the S-enantiomer.
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol describes a representative normal-phase HPLC method for the separation and quantification of ent-Montelukast (S-enantiomer) in Montelukast Sodium. This method is based on techniques reported in the scientific literature.[6][13]
1. Objective: To determine the enantiomeric purity of Montelukast Sodium by quantifying the percentage of the ent-Montelukast Sodium Salt impurity.
2. Materials and Reagents:
-
Montelukast Sodium Reference Standard and Test Sample
-
ent-Montelukast Reference Standard
-
n-Hexane (HPLC Grade)
-
Ethanol (HPLC Grade)
-
Propionic Acid (or Trifluoroacetic Acid, as an additive)
-
Chiral Stationary Phase: A column packed with a cellulose or amylose-based derivative is typically used (e.g., Amylose based AS-H or USP L51 packing).[13][14]
3. Chromatographic Conditions:
-
Column: Chiral Stationary Phase (e.g., Amylose based, 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-Hexane and Ethanol. A typical ratio is 85:15 (v/v) with a small percentage of an acid modifier like propionic acid.[13][14]
-
Flow Rate: 1.0 mL/min[13]
-
Column Temperature: 30°C[13]
-
Injection Volume: 20 µL[13]
-
Diluent: Mobile Phase or Ethanol
4. System Suitability:
-
Rationale: To ensure the chromatographic system is performing adequately for the analysis.
-
Procedure: Prepare a resolution solution containing both Montelukast (R-enantiomer) and ent-Montelukast (S-enantiomer). Inject this solution.
-
Acceptance Criteria: The resolution between the two enantiomer peaks must be greater than 2.0.[6]
5. Sample Preparation:
-
Test Sample: Accurately weigh and dissolve a specified amount of the Montelukast Sodium bulk sample in the diluent to achieve a target concentration (e.g., 1 mg/mL).
-
Reference Standard (for identification): Prepare a solution of ent-Montelukast in the diluent.
6. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the system suitability solution and verify that the resolution criteria are met.
-
Inject the reference standard solution to confirm the retention time of the ent-Montelukast peak.
-
Inject the test sample solution in replicate.
-
The typical elution order is the (R)-enantiomer (Montelukast) followed by the (S)-enantiomer (ent-Montelukast).[14]
7. Calculation:
-
Calculate the percentage of the S-enantiomer impurity using the area normalization method:
-
% S-enantiomer = (Area of S-enantiomer Peak / (Area of R-enantiomer Peak + Area of S-enantiomer Peak)) x 100
-
8. Validation Considerations:
-
This method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision to be considered a self-validating system.[6]
Conclusion
ent-Montelukast Sodium Salt, the (S)-enantiomer of Montelukast, serves as a quintessential example of the importance of stereochemical control in pharmaceutical development and manufacturing. While possessing identical chemical composition to its active counterpart, its different spatial arrangement renders it pharmacologically inert. Its presence as a chiral impurity in the final drug product must be strictly limited to ensure consistent therapeutic efficacy and meet stringent global regulatory standards. The analytical methodologies, particularly chiral HPLC and SFC, are the critical tools that enable scientists to resolve and accurately quantify this impurity, thereby safeguarding the quality and integrity of Montelukast Sodium as a vital medication for patients with respiratory diseases.
References
- Guidechem. (n.d.). ent-montelukast sodium salt 190078-45-6 wiki.
-
Maddala, V., Kakumani, K., Chimalakonda, K., Polisetty, S., & Ray, P. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. American Journal of Analytical Chemistry, 4, 56-61. Available from: [Link]
- Acanthus Research. (n.d.). Montelukast S-Enantiomer.
-
Li, Q., et al. (2017). A normal-phase chiral HPLC for determination of montelukast sodium S-enantiomer, A5 and A5 R-enantiomer in montelukast sodium bulk drug. Indian Journal of Pharmaceutical Sciences, 79(5), 816-822. Available from: [Link]
- Santa Cruz Biotechnology. (n.d.). ent-Montelukast Sodium Salt.
-
ResearchGate. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. Available from: [Link]
- ChemicalBook. (n.d.). ent-montelukast sodium salt | 190078-45-6.
- ResearchGate. (n.d.). Montelukast S-isomer. [Image].
- U.S. Food and Drug Administration. (n.d.). Singulair (Montelukast Sodium) Label.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23663996, Montelukast sodium.
- PharmaCompass. (n.d.). Montelukast Sodium [USP Monograph].
- ResearchGate. (n.d.). Montelukast R-isomer. [Image].
-
Chirality. (2023). Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method. Chirality, 35(12), 952-965. Available from: [Link]
- R&D Systems. (n.d.). Montelukast sodium.
- New Drug Approvals. (n.d.). Montelukast Sodium.
- Google Patents. (n.d.). US7476748B2 - Process for making montelukast and intermediates therefor.
-
Scirp.org. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. American Journal of Analytical Chemistry, 4, 56-61. Available from: [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281040, Montelukast.
-
Wu, A., et al. (2018). Montelukast alleviates inflammation in experimental autoimmune encephalomyelitis by altering Th17 differentiation in a mouse model. Journal of Neuroinflammation, 15(1), 13. Available from: [Link]
- European Patent Office. (2011). EP 2287154 A1 - Efficient synthesis for the preparation of montelukast.
- Journal of the Association of Physicians of India. (2024). Montelukast: A Scientific and Legal Review. JAPI.
- National Center for Biotechnology Information. (n.d.). Montelukast. In: StatPearls [Internet].
- Sciforum. (n.d.). Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate.
-
Spinozzi, F., et al. (2005). Biological effects of montelukast, a cysteinyl-leukotriene receptor-antagonist, on T lymphocytes. Clinical & Experimental Allergy, 35(1), 85-91. Available from: [Link]
- Biosynth. (n.d.). 017838 ent-Montelukast Sodium Salt.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Montelukast: A Scientific and Legal Review [japi.org]
- 4. ent-montelukast sodium salt | 190078-45-6 [chemicalbook.com]
- 5. dev.usbio.net [dev.usbio.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. Montelukast S-Enantiomer - Acanthus Research [acanthusresearch.com]
- 10. scbt.com [scbt.com]
- 11. MONTELUKAST SODIUM [USP MONOGRAPH] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. Montelukast Sodium | C35H35ClNNaO3S | CID 23663996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation and Characterization of S-Enantiomer in Montelukast [scirp.org]
